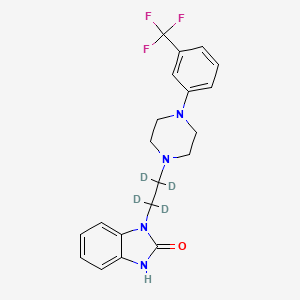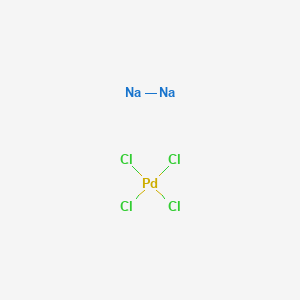
Neu5Gc|A(2-6) N-Glycan-Asn
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neu5Gc|A(2-6) N-Glycan-Asn is a complex glycan structure that includes N-glycolylneuraminic acid (Neu5Gc) linked to an asparagine (Asn) residue. Neu5Gc is a type of sialic acid, which is a family of nine-carbon acidic amino monosaccharides. Neu5Gc is not synthesized by humans due to a genetic mutation but can be incorporated into human tissues through dietary intake, particularly from red meat .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Neu5Gc and its glycosides involves various chemical and enzymatic methods. One common approach is the one-pot multienzyme (OPME) chemoenzymatic strategy, which allows for the efficient synthesis of Neu5Gc-containing compounds . The vinyl group in the precursor can be converted to γ-hydroxy-α-keto acid through a 1,3-dipolar cycloaddition reaction with N-tert-butyl nitrone, followed by base-catalyzed β elimination and hydrolysis .
Industrial Production Methods
Industrial production methods for Neu5Gc-containing glycans often involve the use of glycosyltransferases to transfer sialic acid from its activated sugar nucleotide, cytidine 5′-monophosphate-sialic acid (CMP-Sia), to suitable acceptors . This method is advantageous due to its high stereoselectivity and economic efficiency .
化学反应分析
Types of Reactions
Neu5Gc|A(2-6) N-Glycan-Asn can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the glycan structure and studying its properties .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions include modified glycan structures with altered functional groups, which can be used for further biological and chemical studies .
科学研究应用
Neu5Gc|A(2-6) N-Glycan-Asn has numerous scientific research applications:
作用机制
Neu5Gc exerts its effects through its incorporation into glycoproteins and glycolipids on cell surfaces. This incorporation can lead to immune recognition and the production of anti-Neu5Gc antibodies, resulting in chronic inflammation . The molecular targets and pathways involved include interactions with immune cells and the activation of inflammatory pathways .
相似化合物的比较
Neu5Gc is often compared with N-acetylneuraminic acid (Neu5Ac), another common sialic acid. Unlike Neu5Gc, Neu5Ac is synthesized by humans and does not elicit an immune response . Other similar compounds include 2-keto-3-deoxynonulosonic acid (Kdn) and various Neu5Gc derivatives found in non-human vertebrates .
Neu5Gc’s uniqueness lies in its immunogenicity in humans and its incorporation through dietary intake, which distinguishes it from other sialic acids .
属性
分子式 |
C88H144N8O66 |
|---|---|
分子量 |
2370.1 g/mol |
IUPAC 名称 |
(2R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-2-carboxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C88H144N8O66/c1-21(107)90-44-55(125)66(32(12-101)145-75(44)96-39(115)5-25(89)76(136)137)154-77-45(91-22(2)108)56(126)69(35(15-104)148-77)157-82-65(135)72(158-84-74(62(132)51(121)31(11-100)147-84)160-79-47(93-24(4)110)58(128)68(34(14-103)150-79)156-81-64(134)60(130)53(123)38(153-81)20-144-88(86(140)141)7-27(112)43(95-41(117)17-106)71(162-88)49(119)29(114)9-98)54(124)36(151-82)18-142-83-73(61(131)50(120)30(10-99)146-83)159-78-46(92-23(3)109)57(127)67(33(13-102)149-78)155-80-63(133)59(129)52(122)37(152-80)19-143-87(85(138)139)6-26(111)42(94-40(116)16-105)70(161-87)48(118)28(113)8-97/h25-38,42-75,77-84,97-106,111-114,118-135H,5-20,89H2,1-4H3,(H,90,107)(H,91,108)(H,92,109)(H,93,110)(H,94,116)(H,95,117)(H,96,115)(H,136,137)(H,138,139)(H,140,141)/t25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63+,64+,65-,66+,67+,68+,69+,70+,71+,72-,73-,74-,75+,77-,78-,79-,80-,81-,82-,83-,84+,87+,88+/m0/s1 |
InChI 键 |
NKEUWRVZRDQKCN-OANIOMHSSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)

![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)





